1-(4-Chloro-2-pyridinyl)-1-pentanone
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Overview
Description
1-(4-Chloro-2-pyridinyl)-1-pentanone is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N The compound is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring and a pentanone group attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-pyridinyl)-1-pentanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-pyridinyl)-1-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
1-(4-Chloro-2-pyridinyl)-1-pentanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-pyridinyl)-1-pentanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-pyridinyl)methanol: This compound shares the pyridine ring with a chlorine atom at the 4-position but has a methanol group instead of a pentanone group.
N-Pyridylpyrazole: This compound contains a pyridine ring fused with a pyrazole ring and exhibits similar biological activities.
Uniqueness
1-(4-Chloro-2-pyridinyl)-1-pentanone is unique due to its specific structural features, such as the presence of both a chlorine atom and a pentanone group
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)pentan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-3-4-10(13)9-7-8(11)5-6-12-9/h5-7H,2-4H2,1H3 |
InChI Key |
OGRCIMXLAURFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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